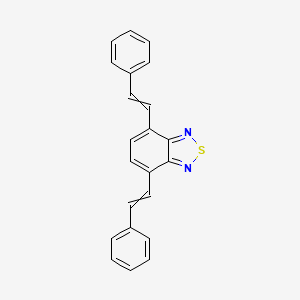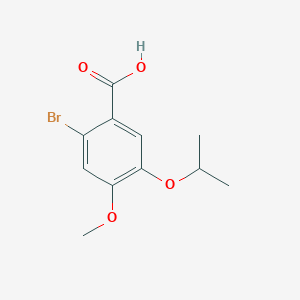![molecular formula C22H38FNO3 B12523216 2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol CAS No. 801289-29-2](/img/structure/B12523216.png)
2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a phenyl ring substituted with a fluoroundecyl group, and a propane-1,3-diol backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol typically involves multiple steps, starting from commercially available precursors. The amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates are then subjected to further reactions to introduce the fluoroundecyl group and complete the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
科学研究应用
2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as multiple sclerosis.
Pharmacology: It is used in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body.
Industry: It may be used in the development of new materials and chemical products due to its unique chemical properties.
作用机制
The mechanism of action of 2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, it acts as a sphingosine-1-phosphate receptor agonist, modulating immune responses and reducing the number of circulating lymphocytes . This mechanism is particularly relevant in the context of its use in treating multiple sclerosis, where it helps to prevent the migration of lymphocytes into the central nervous system .
相似化合物的比较
Similar Compounds
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol: This compound is similar in structure but lacks the fluoroundecyl group, which may result in different biological activities and applications.
2-Amino-2-[2-(4-octyloxyphenyl)ethyl]propane-1,3-diol: Another similar compound with an octyloxy group instead of the fluoroundecyl group, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the fluoroundecyl group in 2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
801289-29-2 |
|---|---|
分子式 |
C22H38FNO3 |
分子量 |
383.5 g/mol |
IUPAC 名称 |
2-amino-2-[2-[4-(11-fluoroundecoxy)phenyl]ethyl]propane-1,3-diol |
InChI |
InChI=1S/C22H38FNO3/c23-16-8-6-4-2-1-3-5-7-9-17-27-21-12-10-20(11-13-21)14-15-22(24,18-25)19-26/h10-13,25-26H,1-9,14-19,24H2 |
InChI 键 |
QLXIAGPFTWMWNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(CO)(CO)N)OCCCCCCCCCCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
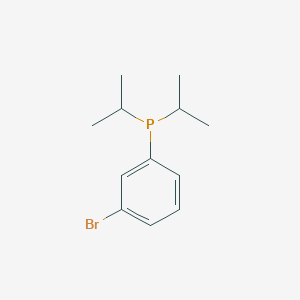
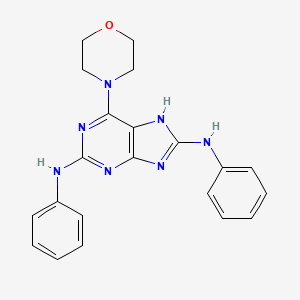
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine](/img/structure/B12523157.png)
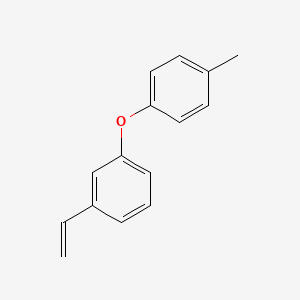
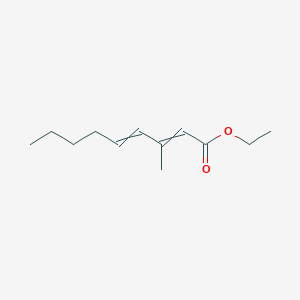
![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)

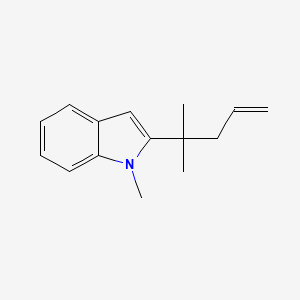
![3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine](/img/structure/B12523205.png)
